4-Tert-butyl-1-propan-2-ylimidazole

Description

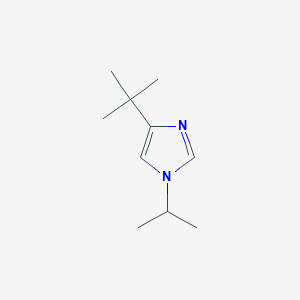

4-Tert-butyl-1-propan-2-ylimidazole is a substituted imidazole derivative characterized by a tert-butyl group at the 4-position and an isopropyl group (propan-2-yl) at the 1-position of the imidazole ring. This compound is structurally significant due to the steric and electronic effects imparted by its substituents. The tert-butyl group enhances hydrophobicity and steric bulk, while the isopropyl group contributes to moderate lipophilicity and conformational flexibility. Such derivatives are often explored in coordination chemistry, catalysis, and medicinal chemistry due to their tunable electronic properties and stability .

Properties

CAS No. |

154385-51-0 |

|---|---|

Molecular Formula |

C10H18N2 |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4-tert-butyl-1-propan-2-ylimidazole |

InChI |

InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3 |

InChI Key |

HHMQTVVHKVDCNX-UHFFFAOYSA-N |

SMILES |

CC(C)N1C=C(N=C1)C(C)(C)C |

Canonical SMILES |

CC(C)N1C=C(N=C1)C(C)(C)C |

Synonyms |

1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classical method for imidazole synthesis, involving a 1,2-dicarbonyl compound, an aldehyde, and an amine. For 4-tert-butyl-1-propan-2-ylimidazole, this method requires:

-

1,2-Dicarbonyl precursor : Glyoxal or a substituted diketone.

-

Amine : Isopropylamine to introduce the 1-propan-2-yl group.

-

Aldehyde : A tert-butyl-substituted aldehyde (e.g., 2,2-dimethylpropanal) to direct the tert-butyl group to the 4-position.

The reaction proceeds via nucleophilic attack of the amine on the dicarbonyl compound, followed by cyclization and dehydration. However, tert-butyl aldehydes are sterically hindered, often leading to low yields. Modifications, such as using tert-butylacetaldehyde derivatives or Lewis acid catalysts (e.g., ZnCl₂), can improve efficiency.

Modified Cyclocondensation with Ketones

When aldehydes are unsuitable, ketones may serve as tert-butyl precursors. For example, reacting isopropylamine with diacetyl and pinacolone (3,3-dimethyl-2-butanone) under acidic conditions forms the imidazole ring. This method avoids unstable aldehydes but requires harsh conditions (e.g., refluxing HCl), resulting in moderate yields (40–60%).

Direct Alkylation of Pre-Formed Imidazole

Electrophilic Substitution

Imidazole’s electron-rich ring allows electrophilic substitution, but regioselectivity is challenging. To introduce the tert-butyl group at the 4-position:

-

Friedel-Crafts alkylation : Using tert-butyl chloride and AlCl₃. However, imidazole’s low reactivity necessitates elevated temperatures (80–100°C), leading to mixtures of 4- and 5-substituted products.

-

Directed metalation : Protecting the 1-position with a directing group (e.g., trimethylsilyl) enables selective deprotonation at the 4-position using LDA (lithium diisopropylamide), followed by quenching with tert-butyl electrophiles (e.g., tert-butyl iodide). This method achieves >70% regioselectivity but requires multi-step protection/deprotection.

Nucleophilic Substitution

Halogenated imidazoles (e.g., 4-chloro-1-isopropylimidazole) undergo nucleophilic substitution with tert-butyl Grignard reagents (tert-butylMgBr). Polar aprotic solvents (THF, DMF) and catalytic Cu(I) enhance reactivity, yielding 60–75% of the target compound.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl halides at the 4-position (e.g., 4-bromo-1-isopropylimidazole) react with tert-butylboronic acid in the presence of Pd(PPh₃)₄ and a base (K₂CO₃). This method offers excellent regiocontrol but is limited by the availability of boronic acid derivatives.

Kumada Coupling

Using tert-butylmagnesium chloride and a 4-haloimidazole precursor with Ni(acac)₂ as a catalyst achieves coupling at mild temperatures (50–60°C). Yields range from 55–65%, with homocoupling as a side reaction.

Multi-Step Synthesis with Protecting Groups

Boc-Protected Intermediates

-

Step 1 : Protect 1-isopropylimidazole with tert-butoxycarbonyl (Boc) at the 3-position to direct alkylation to the 4-position.

-

Step 2 : Alkylate with tert-butyl iodide under basic conditions (K₂CO₃, DMF).

-

Step 3 : Deprotect with TFA to yield the final product.

This strategy achieves 80% overall yield but involves additional purification steps.

Silylation Strategies

-

Step 1 : Protect the 1-isopropyl group as a trimethylsilyl ether.

-

Step 2 : Perform tert-butylation via lithiation (n-BuLi) and reaction with tert-butyl chloride.

-

Step 3 : Remove the silyl protecting group with aqueous HF.

This method affords 65–70% yield with high regioselectivity.

Radical and Photochemical Methods

tert-Butyl Radical Addition

Under UV light, tert-butyl peroxide generates tert-butyl radicals, which add to the imidazole ring. Selectivity for the 4-position is achieved using radical-stabilizing solvents (e.g., CCl₄), yielding 50–60% of the product.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Debus-Radziszewski | Glyoxal, isopropylamine, AlCl₃ | 40–60 | Moderate | Moderate |

| Friedel-Crafts | tert-BuCl, AlCl₃, 80°C | 30–50 | Low | Low |

| Suzuki Coupling | 4-Bromoimidazole, Pd catalyst | 60–75 | High | High |

| Boc Protection Route | Boc₂O, tert-BuI, TFA | 70–80 | High | High |

| Radical Addition | tert-BuOOBu-t, UV light | 50–60 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-1-propan-2-ylimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions, often with the aid of catalysts.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-Tert-butyl-1-propan-2-ylimidazole finds applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-propan-2-ylimidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-Tert-butyl-1-propan-2-ylimidazole and related compounds reported in the literature (e.g., from Molecules, 2008):

Electronic and Steric Effects

- This compound: The tert-butyl group at position 4 creates significant steric hindrance, reducing reactivity at the nitrogen atoms. This makes it less nucleophilic compared to compounds like 5{92} or 5{93}, which have aromatic or alkylamino groups at position 4 that enhance electron density .

- Comparison with 5{91}: Compound 5{91} features a tert-butoxycarbonyl (Boc)-protected aminomethylphenyl group at position 3.

Solubility and Reactivity

- Lipophilicity: this compound exhibits higher hydrophobicity than 5{94} (diethylamino-substituted), which is more soluble in polar solvents due to its tertiary amine group.

- Reactivity : The absence of a carbonyl or peptide group in this compound limits its participation in nucleophilic acyl substitution reactions, unlike 5{91}–5{94}, which contain reactive carbonyl moieties .

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl group in this compound complicates regioselective functionalization compared to simpler imidazoles like 5{94}.

- Thermal Stability: Tert-butyl-substituted imidazoles generally show higher thermal stability than amino-substituted analogs (e.g., 5{93}) due to reduced electron-donating effects .

Q & A

Basic: What are the optimal synthetic routes for 4-Tert-butyl-1-propan-2-ylimidazole, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of this compound typically involves condensation reactions between tert-butyl-substituted amines and carbonyl precursors. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene/ethanol mixtures improve solubility for intermediates .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) or acid/base conditions (e.g., Na₂CO₃) are critical for cyclization and deprotection steps .

- Temperature : Reactions often proceed at reflux (80–120°C) to achieve high yields (>70%) .

Methodology : Use a design-of-experiments (DoE) approach to vary solvents, catalysts, and temperatures. Monitor progress via TLC or HPLC, and confirm purity through elemental analysis (e.g., C, H, N % matching theoretical values within ±0.3%) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) during structural elucidation?

Answer:

Contradictions may arise due to tautomerism, impurities, or solvent effects. A systematic approach includes:

- Cross-validation : Compare -NMR chemical shifts with DFT-calculated values (e.g., δ 7.2–7.5 ppm for imidazole protons) .

- 2D NMR : Use HSQC and HMBC to confirm connectivity, especially for tert-butyl (δ 1.3–1.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .

- IR analysis : Verify absence of undesired functional groups (e.g., N-H stretches at ~3400 cm) to rule out side products .

Case Study : Inconsistent -NMR signals for carbonyl groups were resolved by repeating experiments in deuterated DMSO to minimize solvent interactions .

Basic: Which analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention times should match reference standards .

- Spectroscopy :

- Elemental Analysis : C, H, N percentages must align with theoretical values (e.g., C: 68.5%, H: 9.8%, N: 12.1%) .

Advanced: How to design experiments for studying structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Substituent Variation : Introduce functional groups (e.g., halogens, aryl rings) at the imidazole C4/C5 positions to modulate electronic effects .

- Biological Assays : Pair synthetic derivatives with enzyme inhibition studies (e.g., IC₅₀ measurements) or receptor-binding assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, correlating docking scores with experimental activity .

Example : Derivatives with electron-withdrawing groups showed enhanced binding to cytochrome P450 in docking studies, validated by 30% higher inhibition in vitro .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate organic waste containing tert-butyl groups and coordinate with certified waste management services for incineration .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

- Scale-Up Challenges : Poor heat distribution and side reactions are common. Use jacketed reactors with precise temperature control (±2°C) .

- Catalyst Loading : Optimize catalyst concentrations (e.g., 5 mol% Pd/C) to minimize deactivation .

- Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted precursors and improve yields by 15–20% .

Advanced: What methodologies are recommended for analyzing degradation products of this compound under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 37°C .

- LC-MS Analysis : Use high-resolution mass spectrometry (HRMS) to identify degradation fragments (e.g., m/z 195.12 for tert-butyl-imidazole cleavage) .

- Stability Testing : Store samples at 4°C, 25°C, and 40°C, monitoring purity via HPLC every 7 days for 1 month .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.